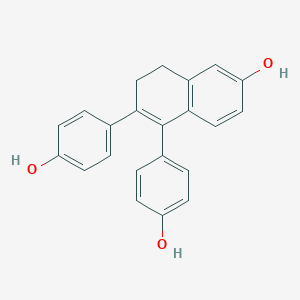
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene, also known as BH-NH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BH-NH belongs to the family of naphthoquinones and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is not fully understood, but it is believed to involve multiple pathways. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene also activates the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemische Und Physiologische Effekte
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidase. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to reduce the levels of inflammatory cytokines and chemokines in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dose and administration route for 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene.
Zukünftige Richtungen
There are several future directions for the research on 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. One area of interest is the development of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene in animal models and clinical trials. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. This could lead to the development of new drugs targeting specific pathways involved in inflammation and cancer. Finally, the synthesis of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more potent and selective drugs.
Synthesemethoden
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene can be synthesized through a multistep reaction process from commercially available starting materials. The synthesis process involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained after purification using column chromatography.
Eigenschaften
CAS-Nummer |
103088-13-7 |
|---|---|
Produktname |
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene |
Molekularformel |
C22H18O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
5,6-bis(4-hydroxyphenyl)-7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C22H18O3/c23-17-6-1-14(2-7-17)20-11-5-16-13-19(25)10-12-21(16)22(20)15-3-8-18(24)9-4-15/h1-4,6-10,12-13,23-25H,5,11H2 |
InChI-Schlüssel |
PASBUURMLXIFEU-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Andere CAS-Nummern |
103088-13-7 |
Synonyme |
1,2-bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene BHP-DHN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



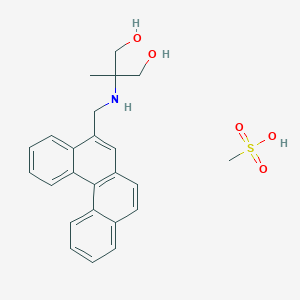
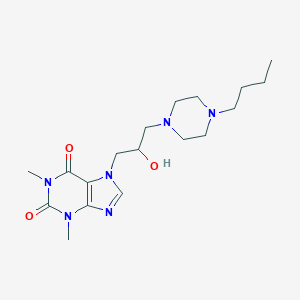
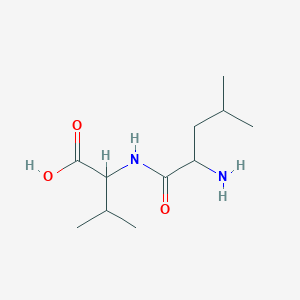

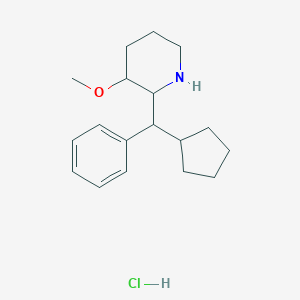
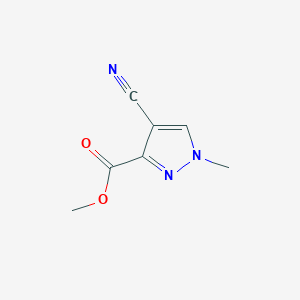
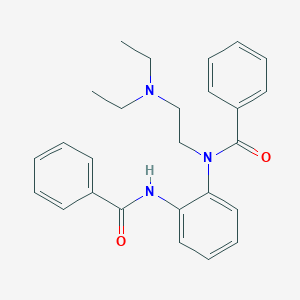
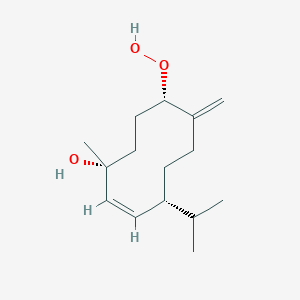

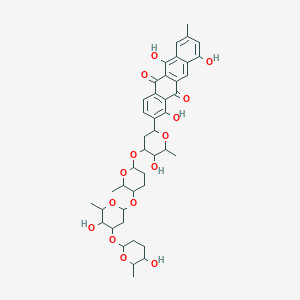
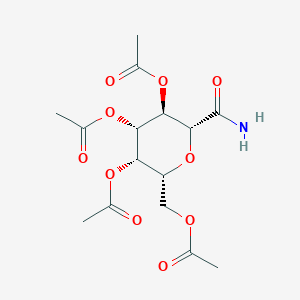
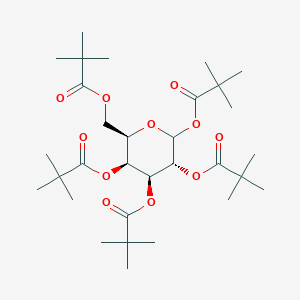
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)